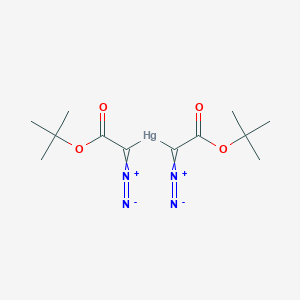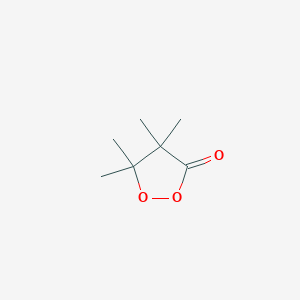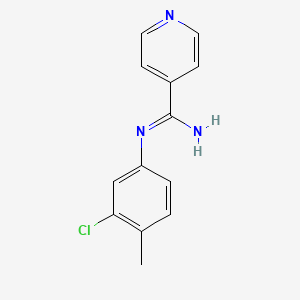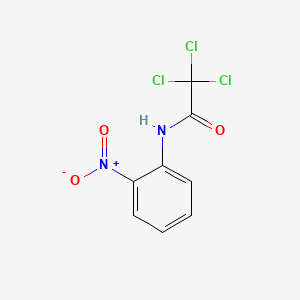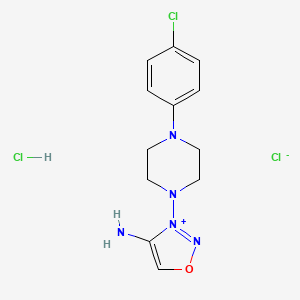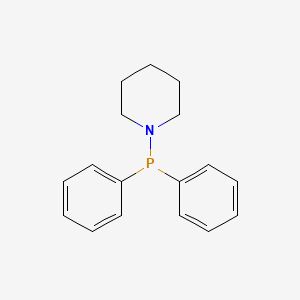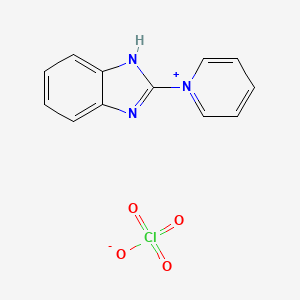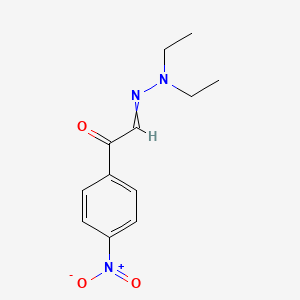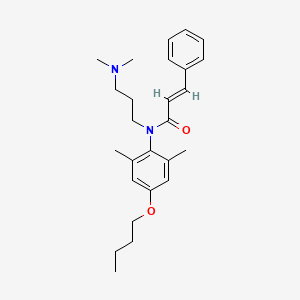
4'-Butoxy-N-(3-(dimethylamino)propyl)-2',6'-dimethylcinnamanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide is a synthetic organic compound with a complex structure It is characterized by the presence of a butoxy group, a dimethylamino propyl chain, and a dimethylcinnamanilide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide typically involves multiple steps. One common method includes the following steps:
Formation of the Cinnamanilide Core: The initial step involves the synthesis of the cinnamanilide core. This can be achieved through a condensation reaction between a substituted benzaldehyde and aniline in the presence of an acid catalyst.
Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction. This involves the reaction of the cinnamanilide core with butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Dimethylamino Propyl Chain: The final step involves the introduction of the dimethylamino propyl chain. This can be achieved through a nucleophilic substitution reaction using 3-dimethylaminopropyl chloride.
Industrial Production Methods
Industrial production of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl chain. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide can be compared with similar compounds such as:
4-Butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,5-dimethoxybenzamide: Similar structure but with a cyclohexylmethyl group instead of the cinnamanilide core.
Opiranserin: Another compound with a butoxy group and a dimethylamino propyl chain but with different substituents on the aromatic ring.
The uniqueness of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
20682-48-8 |
|---|---|
Molecular Formula |
C26H36N2O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(E)-N-(4-butoxy-2,6-dimethylphenyl)-N-[3-(dimethylamino)propyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C26H36N2O2/c1-6-7-18-30-24-19-21(2)26(22(3)20-24)28(17-11-16-27(4)5)25(29)15-14-23-12-9-8-10-13-23/h8-10,12-15,19-20H,6-7,11,16-18H2,1-5H3/b15-14+ |
InChI Key |
VJMKZEIQRKGFSK-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCOC1=CC(=C(C(=C1)C)N(CCCN(C)C)C(=O)/C=C/C2=CC=CC=C2)C |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
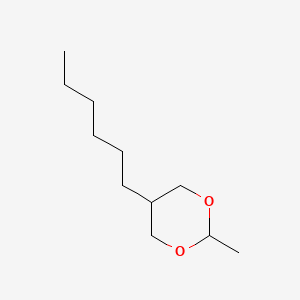
![4-[4-(4-Hydroxyphenoxy)phenoxy]phenol](/img/structure/B14705988.png)

![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
